molecular formula C9H14N2S2 B15213879 4-Ethyl-5-methyl-2,6-bis(methylsulfanyl)pyrimidine CAS No. 665008-54-8

4-Ethyl-5-methyl-2,6-bis(methylsulfanyl)pyrimidine

Cat. No.: B15213879
CAS No.: 665008-54-8
M. Wt: 214.4 g/mol
InChI Key: NHEAUNXPKBMVKP-UHFFFAOYSA-N
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Description

4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. The unique structure of 4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine, with its ethyl, methyl, and methylthio substituents, makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by alkylation with methyl iodide to introduce the methylthio groups. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of 4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2,6-bis(methylthio)pyrimidine
  • 4-Ethyl-2,6-bis(methylthio)pyrimidine
  • 5-Methyl-2,6-bis(methylthio)pyrimidine

Uniqueness

4-Ethyl-5-methyl-2,6-bis(methylthio)pyrimidine is unique due to the presence of both ethyl and methyl groups along with the methylthio substituents. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar pyrimidine derivatives.

Biological Activity

4-Ethyl-5-methyl-2,6-bis(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the current knowledge regarding its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with ethyl and methyl groups, as well as two methylthio groups. This unique structure may contribute to its biological activities by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance:

  • In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Mechanism of Action : The antimicrobial activity is believed to result from the inhibition of bacterial enzyme systems, leading to disruptions in cell wall synthesis and metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Line Studies : In assays using human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), this compound showed IC50 values of approximately 20 µM, indicating moderate cytotoxicity .
  • Mechanism of Action : The anticancer effects may be attributed to the induction of apoptosis and inhibition of cell proliferation pathways. Specifically, it appears to activate caspase pathways leading to programmed cell death .

Anti-inflammatory Activity

Preliminary studies suggest that this compound possesses anti-inflammatory properties:

  • In vitro Assays : It has been shown to inhibit COX-2 enzyme activity, which is crucial in the inflammatory response. The IC50 for COX-2 inhibition was reported at around 0.04 µmol, comparable to standard anti-inflammatory drugs like celecoxib .
  • In vivo Studies : Animal models have demonstrated reduced paw edema in carrageenan-induced inflammation tests, supporting its potential use as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for enhancing the efficacy of this compound. Modifications on the methylthio groups or variations in the alkyl chain length have been shown to affect biological activity significantly. For example:

ModificationEffect on Activity
Increased chain length on ethyl groupEnhanced cytotoxicity against cancer cells
Replacement of methylthio with ethylthioIncreased antimicrobial potency

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Tageldin et al. evaluated the effectiveness of various pyrimidine derivatives against resistant bacterial strains. This compound was among the top performers against E. coli, showcasing its potential in treating infections caused by multidrug-resistant bacteria .
  • Case Study on Anti-inflammatory Properties : In a controlled trial involving rats with induced inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups receiving no treatment .

Properties

CAS No.

665008-54-8

Molecular Formula

C9H14N2S2

Molecular Weight

214.4 g/mol

IUPAC Name

4-ethyl-5-methyl-2,6-bis(methylsulfanyl)pyrimidine

InChI

InChI=1S/C9H14N2S2/c1-5-7-6(2)8(12-3)11-9(10-7)13-4/h5H2,1-4H3

InChI Key

NHEAUNXPKBMVKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)SC)SC)C

Origin of Product

United States

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